5-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
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Overview
Description
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl-protected amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the bromine and fluorine atoms through halogenation reactions. The tert-butoxycarbonyl-protected amino group can be introduced via a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an appropriate amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block that can undergo various reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluorobenzoic acid
- 2-bromo-5-fluorobenzoic acid
- 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
Uniqueness
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a tert-butoxycarbonyl-protected amino group
Properties
Molecular Formula |
C12H13BrFNO4 |
---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XRELQOFFBFWKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)C(=O)O |
Origin of Product |
United States |
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